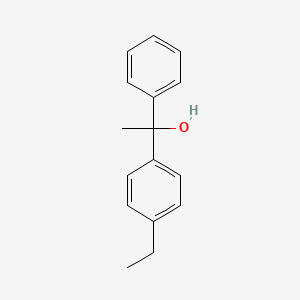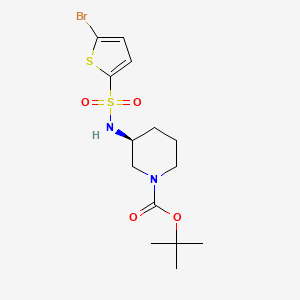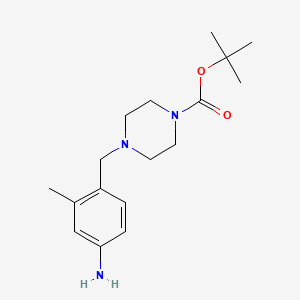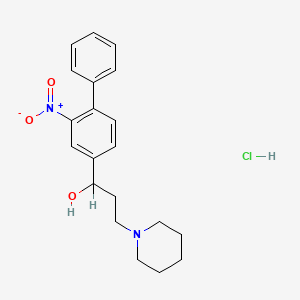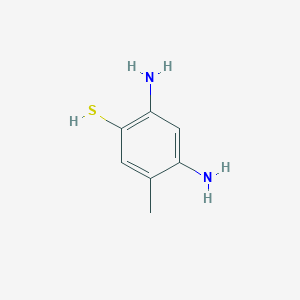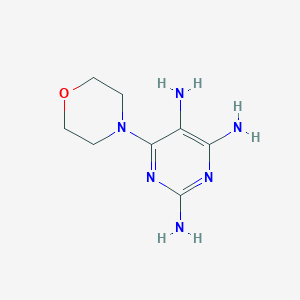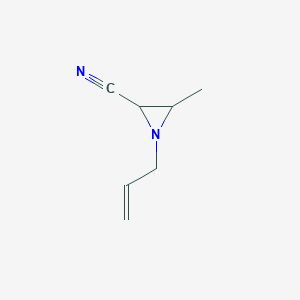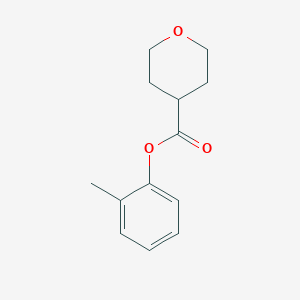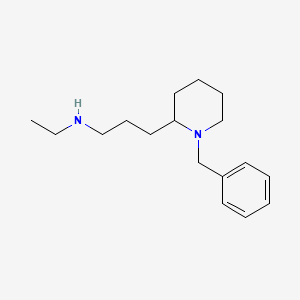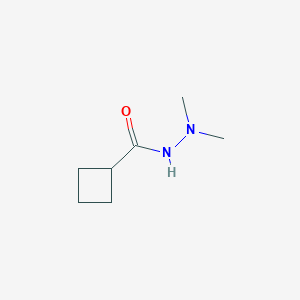![molecular formula C25H48O2 B13958031 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring linked to a long-chain alkenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with alkenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the tetrahydropyran ring is formed via intramolecular cyclization of hydroxyalkenes using catalysts such as lanthanide triflates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield saturated derivatives.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent nucleophilic attack.
Major Products
Epoxides: and from oxidation.
Saturated alkanes: from reduction.
Substituted tetrahydropyrans: from nucleophilic substitution.
科学研究应用
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkenyl group can participate in hydrophobic interactions, while the tetrahydropyran ring can form hydrogen bonds, facilitating binding to biological macromolecules .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the alkenyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of the alkenyl chain.
Uniqueness
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring and a long-chain alkenyl group, which imparts distinct chemical properties and potential for diverse applications .
属性
分子式 |
C25H48O2 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC 名称 |
2-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+ |
InChI 键 |
LZUGECIXUUUMEW-HKOYGPOVSA-N |
手性 SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC1CCCCO1)/C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


